1,3-Diaminopropane-2-sulfonamidedihydrochloride chemical structure and properties
1,3-Diaminopropane-2-sulfonamidedihydrochloride chemical structure and properties
An In-Depth Technical Guide to 1,3-Diaminopropane-2-sulfonamide Dihydrochloride: Structural Properties, Synthetic Utility, and Methodological Workflows
As the landscape of targeted therapeutics and bioconjugation expands, the demand for highly functionalized, polar building blocks has surged. 1,3-Diaminopropane-2-sulfonamide dihydrochloride has emerged as a specialized, trifunctional scaffold offering unique topological and electronic properties.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node in complex synthetic architectures. This guide deconstructs the physicochemical rationale behind its use, explores its strategic applications in drug development, and provides self-validating protocols for its manipulation.
Structural and Physicochemical Profiling
The core architecture of 1,3-diaminopropane-2-sulfonamide features a prochiral C2 carbon bearing a pendant primary sulfonamide, flanked by two primary aliphatic amines.
The Causality of the Dihydrochloride Salt: A critical parameter often overlooked in aliphatic polyamine chemistry is the stability of the free base. Aliphatic diamines are highly hygroscopic, prone to oxidative degradation, and rapidly absorb atmospheric CO₂ to form insoluble carbamates. By isolating this compound as a dihydrochloride salt [1], we achieve three critical operational advantages:
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Bench Stability: The protonated amines are impervious to CO₂ absorption and oxidation.
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Aqueous Solubility: The salt form is highly soluble in aqueous media, facilitating its use in biological assays or biphasic reaction systems.
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Stoichiometric Control: The crystalline salt allows for precise gravimetric measurement, ensuring accurate stoichiometric neutralization during in situ free-basing.
Table 1: Key Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 1,3-Diaminopropane-2-sulfonamide dihydrochloride |
| CAS Number (Salt) | 2751615-03-7[1] |
| CAS Number (Free Base) | 2751615-02-6[2] |
| Molecular Formula | C₃H₁₃Cl₂N₃O₂S[1] |
| Molecular Weight | 226.13 g/mol (Salt) / 153.20 g/mol (Free Base)[2] |
| SMILES (Free Base) | NCC(S(=O)(=O)N)CN[2] |
| Reactivity Profile | Bifunctional nucleophile (amines) + H-bond network (sulfonamide) |
Strategic Utility in Advanced Drug Design
The integration of this scaffold into medicinal chemistry workflows is driven by its orthogonal reactivity and high topological polar surface area (tPSA).
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Bifunctional Linkers in PROTACs and Molecular Glues: In the design of targeted protein degraders, linker composition dictates the physicochemical properties of the entire molecule. The pendant sulfonamide acts as a rigidifying hydrogen-bond donor/acceptor node. This can dramatically improve the aqueous solubility of otherwise lipophilic aliphatic linkers and alter the conformational dynamics of the degrader complex.
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Prevention of Unwanted Cyclization in Bioconjugation: When utilizing 1,3-diaminopropane derivatives for conjugating large biomolecules (e.g., immunoconjugates), unprotected diamines often undergo competing intramolecular cyclization (forming seven-membered rings). Utilizing a mono-protected strategy with this scaffold completely eliminates this side reaction, ensuring high-fidelity linear conjugation[3].
Topological mapping of the trifunctional pharmacophore highlighting orthogonal reactivity.
Experimental Methodologies: Self-Validating Protocols
To utilize this building block effectively, one must selectively differentiate the two identical primary amines. Symmetrical diamines present a statistical challenge: reacting them with electrophiles often yields a mixture of unreacted, mono-protected, and di-protected species[4].
The following protocols rely on kinetic control —utilizing high dilution, strict temperature regulation, and slow electrophile addition to heavily favor the mono-protected product[5].
Protocol 1: Selective Mono-Boc Protection
Objective: Generate N-mono-Boc-1,3-diaminopropane-2-sulfonamide.
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Preparation & Free-Basing: Suspend 1,3-Diaminopropane-2-sulfonamide dihydrochloride (1.0 eq) in a high-dilution mixture of anhydrous DCM/MeOH (4:1, 0.05 M). Cool the flask to 0 °C under an inert N₂ atmosphere.
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Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The solution will clarify as the free base is generated in situ. Stir for 15 minutes at 0 °C.
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Electrophilic Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.85 eq) in anhydrous DCM. Add this solution to the reaction mixture extremely slowly (e.g., via syringe pump over 4 hours) while maintaining the temperature at 0 °C. Causality: The sub-stoichiometric amount of Boc₂O and slow addition rate ensure that the local concentration of unreacted diamine always vastly exceeds the electrophile, minimizing di-Boc formation.
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Self-Validation Checkpoint: Before quenching, sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. You must observe a dominant [M+H]⁺ peak corresponding to the mono-Boc mass. If the di-Boc byproduct exceeds 10% relative abundance, the addition rate was too rapid. TLC (DCM:MeOH 9:1, Ninhydrin stain) will reveal a distinct purple spot, confirming the presence of the unreacted primary amine.
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Workup: Concentrate the mixture under reduced pressure. Purify via flash chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to isolate the mono-Boc intermediate.
Protocol 2: Amide Coupling of the Mono-Protected Intermediate
Objective: Conjugate the free amine to a target carboxylic acid (e.g., a PROTAC ligand).
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Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes. Self-Validation Checkpoint: Monitor via LC-MS to confirm the formation of the active HATU-ester intermediate.
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Coupling: Add the purified N-mono-Boc-1,3-diaminopropane-2-sulfonamide (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.
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Orthogonal Stability: The pendant sulfonamide group is electronically deactivated and will not react under standard HATU/DIPEA conditions, ensuring clean conversion to the desired aliphatic amide.
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Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Workflow for the selective mono-Boc protection and subsequent amide coupling of the diamine.
References
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[2] Title: 2751615-02-6 | 1,3-diaminopropane-2-sulfonamide. Source: AA Blocks. URL:[Link]
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[4] Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof. Source: Journal of the Mexican Chemical Society, 61(1), 2017. URL:[Link]
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[3] Title: Modifications in Synthesis Strategy Improve the Yield and Efficacy of Geldanamycin−Herceptin Immunoconjugates. Source: Bioconjugate Chemistry, 13(4), 2002. URL:[Link]
Sources
- 1. CAS:2751615-03-7, 1,3-Diaminopropane-2-sulfonamide dihydrochloride-毕得医药 [bidepharm.com]
- 2. aablocks.com [aablocks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
